REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[N+:10]([O-])([OH:12])=[O:11].S([O-])([O-])(=O)=O.[Mg+2]>ClCCl.S([O-])([O-])(=O)=O.[Ni+].[NH4+]>[F:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+].[NH4+]
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting heterogeneous mixture is then stirred at RT for 5-10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to afford an orange solution
|
Type
|
CUSTOM
|
Details
|
Removal of dichloromethane under reduced pressure
|
Type
|
CUSTOM
|
Details
|
affords an orange solid residue
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1F)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |